molecular formula C8H12O2S B3033183 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide CAS No. 92688-79-4

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide

Cat. No.: B3033183
CAS No.: 92688-79-4
M. Wt: 172.25 g/mol
InChI Key: VSEMXKYLUQVDRJ-UHFFFAOYSA-N
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Description

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide is a chemical compound with the molecular formula C8H12O2S It is a member of the benzothiophene family, characterized by a sulfur atom incorporated into a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or receptor binding in pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide
  • 3a-Methyl-7a-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide

Uniqueness

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide is unique due to its specific structural configuration and the presence of the sulfur dioxide group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEMXKYLUQVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919010
Record name 1,3,3a,4,7,7a-Hexahydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92688-79-4
Record name Benzo(b)thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092688794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3a,4,7,7a-Hexahydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide
Reactant of Route 2
1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide
Reactant of Route 3
1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide
Reactant of Route 4
1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide
Reactant of Route 5
1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide
Reactant of Route 6
1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide

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